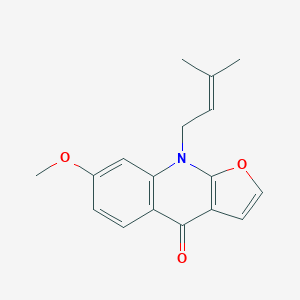

Acrophylline

Description

Structure

3D Structure

Properties

CAS No. |

18904-40-0 |

|---|---|

Molecular Formula |

C17H17NO3 |

Molecular Weight |

283.32 g/mol |

IUPAC Name |

7-methoxy-9-(3-methylbut-2-enyl)furo[2,3-b]quinolin-4-one |

InChI |

InChI=1S/C17H17NO3/c1-11(2)6-8-18-15-10-12(20-3)4-5-13(15)16(19)14-7-9-21-17(14)18/h4-7,9-10H,8H2,1-3H3 |

InChI Key |

GARIOWCJZYSSOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCN1C2=C(C=CC(=C2)OC)C(=O)C3=C1OC=C3)C |

Other CAS No. |

18904-40-0 |

Synonyms |

acrophylline |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Anti-inflammatory Pathways of Acebrophylline

Executive Summary: Acebrophylline is a multifaceted pharmaceutical agent utilized in the management of obstructive respiratory diseases, including asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Its therapeutic efficacy stems from a unique combination of bronchodilatory, mucoregulatory, and potent anti-inflammatory actions.[3][4][5] This technical guide provides a detailed examination of the core molecular pathways through which acebrophylline exerts its anti-inflammatory effects. As a chemical entity comprising ambroxol and theophylline-7-acetic acid, its mechanism is a composite of its constituents' actions.[6][7] Key pathways include the inhibition of phospholipase A2, leading to a reduction in leukotriene synthesis; the inhibition of phosphodiesterase, which modulates intracellular signaling; the epigenetic regulation of inflammatory genes via histone deacetylase activation; and the downregulation of the critical pro-inflammatory transcription factor, NF-κB. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of acebrophylline's anti-inflammatory pharmacology.

Core Anti-inflammatory Signaling Pathways

Acebrophylline's anti-inflammatory activity is not mediated by a single mechanism but rather through the modulation of several interconnected signaling cascades. This multi-target approach contributes to its robust clinical effects.

Inhibition of the Arachidonic Acid Cascade via Phospholipase A2 (PLA2)

A primary anti-inflammatory mechanism of acebrophylline involves its intervention in the arachidonic acid pathway. It selectively inhibits the enzyme phospholipase A2 (PLA2) and the substrate phosphatidylcholine.[6][7]

-

Mechanism: In inflammatory states, PLA2 hydrolyzes membrane phospholipids, such as phosphatidylcholine, to release arachidonic acid.[8] Arachidonic acid is a precursor for the synthesis of potent pro-inflammatory lipid mediators, including leukotrienes.[8][9] Acebrophylline inhibits PLA2 activity.[6][7] Furthermore, it diverts phosphatidylcholine away from the arachidonic acid cascade and towards the synthesis of pulmonary surfactant.[3][10]

-

Downstream Effect: This dual action—enzyme inhibition and substrate deviation—leads to a significant reduction in the availability of arachidonic acid for downstream processing. Consequently, the production of powerful pro-inflammatory mediators like leukotrienes and Tumor Necrosis Factor-alpha (TNF-α) is diminished, reducing airway inflammation and hyper-responsiveness.[6][7][11]

Modulation of Intracellular Signaling via Phosphodiesterase (PDE) Inhibition

Consistent with its xanthine backbone, acebrophylline functions as a phosphodiesterase (PDE) inhibitor.[1][4] This action is a cornerstone of both its bronchodilatory and anti-inflammatory effects.

-

Mechanism: PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP), a critical second messenger.[12] By inhibiting PDEs, acebrophylline leads to an accumulation of intracellular cAMP.[1][7]

-

Downstream Effect: Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various target proteins. In inflammatory cells, this cascade generally exerts an inhibitory effect, reducing the release of cytokines and other inflammatory mediators and suppressing the activation and migration of immune cells.[1][13]

Epigenetic Regulation via Histone Deacetylase (HDAC) Activation

The theophylline component of acebrophylline confers an important mechanism of anti-inflammatory action through epigenetic modification.[12] Low-dose theophylline is known to activate histone deacetylase-2 (HDAC2).[14][15]

-

Mechanism: Inflammation is associated with the acetylation of histones by histone acetyltransferases (HATs). This process remodels chromatin into a relaxed state, allowing for the transcription of pro-inflammatory genes.[14] HDACs reverse this process. Theophylline activates HDAC2, enhancing the deacetylation of core histones.[12][13]

-

Downstream Effect: Increased HDAC2 activity leads to the condensation of chromatin at the site of inflammatory genes, effectively "switching off" their transcription.[15] This mechanism may explain the synergistic anti-inflammatory effects observed when theophylline is used with corticosteroids, which recruit HDAC2 to sites of active gene transcription.[14]

Downregulation of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. The theophylline component of acebrophylline has been shown to inhibit this critical pathway.[13][15]

-

Mechanism: In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to translocate to the nucleus.[15] Theophylline prevents the degradation of IκBα.[15]

-

Downstream Effect: By stabilizing IκBα, theophylline effectively traps NF-κB in the cytoplasm, preventing it from moving to the nucleus and initiating the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[13]

Summary of Anti-inflammatory Effects

While specific quantitative data such as IC50 values for acebrophylline are not detailed in the reviewed literature, a qualitative summary of its effects on key inflammatory components can be compiled.

| Target/Mediator | Acebrophylline's Effect | Component Responsible | Reference(s) |

| Phospholipase A2 (PLA2) | Inhibition | Acebrophylline | [6][7] |

| Phosphodiesterase (PDE) | Inhibition | Theophylline Moiety | [1][4][7] |

| Leukotrienes | Decreased Synthesis | Acebrophylline | [3][6][7][10] |

| TNF-α | Decreased Synthesis | Acebrophylline | [6][7] |

| Cytokines (general) | Modulates Release | Acebrophylline | [1][4] |

| NF-κB | Inhibits Nuclear Translocation | Theophylline Moiety | [13][15] |

| Histone Deacetylase (HDAC) | Activation | Theophylline Moiety | [12][13][14] |

| Inflammatory Cells | Inhibits Activation & Migration | Acebrophylline | [1] |

| Oxidative Stress | Reduction / Scavenging | Ambroxol Moiety | [1][16][17] |

Experimental Protocols & Methodologies

The evaluation of acebrophylline's anti-inflammatory properties employs standard preclinical and clinical research methodologies. The following protocols are representative of the experimental designs used to investigate such compounds.

In Vitro Assays

-

Cell Culture: Primary human bronchial epithelial cells, alveolar macrophages (e.g., AMJ2-C11), or cell lines like A549 are cultured. Cells are pre-treated with varying concentrations of acebrophylline followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) or TNF-α.

-

Mediator Quantification (ELISA): Supernatants from cell cultures are collected. Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the concentration of secreted pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8, and lipid mediators like Leukotriene B4.

-

Western Blot Analysis: Cell lysates are prepared to analyze protein expression and signaling pathway activation. Antibodies specific for total and phosphorylated forms of proteins like IκBα and NF-κB p65 are used to determine the effect of acebrophylline on pathway activation.

-

HDAC Activity Assay: Nuclear extracts from treated cells are used in commercially available colorimetric or fluorometric assays to measure HDAC activity, comparing acebrophylline-treated cells to controls.

In Vivo Animal Models

Standard animal models are crucial for assessing the physiological anti-inflammatory effects of acebrophylline.[18]

-

Carrageenan-Induced Paw Edema:

-

Animal Selection: Wistar or Sprague-Dawley rats are used.[18]

-

Grouping: Animals are divided into control, vehicle, standard drug (e.g., indomethacin), and acebrophylline-treated groups.

-

Administration: Acebrophylline is administered orally or intraperitoneally one hour before the inflammatory insult.

-

Induction: A sub-plantar injection of 1% carrageenan solution is made into the right hind paw.[18]

-

Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4 hours) post-carrageenan injection.

-

Endpoint: The percentage inhibition of edema in the drug-treated groups is calculated relative to the vehicle control group.

-

-

LPS-Induced Acute Lung Injury:

-

Animal Selection: C57BL/6 or BALB/c mice are commonly used.

-

Administration: Acebrophylline is administered (e.g., orally) prior to LPS challenge.

-

Induction: Animals are challenged with LPS via intratracheal instillation or nebulization to induce lung inflammation.

-

Sample Collection: At a specified time point (e.g., 24 hours), animals are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to measure total and differential inflammatory cell counts (neutrophils, macrophages) and total protein concentration (as a marker of permeability). Lung tissue is collected for histopathological analysis (H&E staining) and cytokine measurement (homogenate ELISA).

-

Conclusion and Future Directions

Acebrophylline exerts its significant anti-inflammatory effects through a sophisticated, multi-pronged approach targeting key nodes in the inflammatory cascade. Its ability to inhibit PLA2 and PDE, activate HDAC, and suppress the NF-κB pathway underscores its value as a therapeutic agent in chronic inflammatory airway diseases.[1][6][13][14] The dual-component nature of the molecule, combining the distinct properties of ambroxol and theophylline-7-acetic acid, provides a synergistic profile that addresses both inflammation and its downstream consequences, such as mucus hypersecretion.

Future research should focus on elucidating the quantitative potency of acebrophylline and its metabolites on these specific pathways, establishing precise IC50 values for enzyme inhibition and dose-response relationships in cellular models. Furthermore, head-to-head studies within sophisticated disease models (e.g., steroid-resistant inflammation) could help delineate its therapeutic niche compared to other anti-inflammatory agents and further solidify its role in the management of complex respiratory diseases.

References

- 1. What is the mechanism of Acebrophylline? [synapse.patsnap.com]

- 2. ijciar.com [ijciar.com]

- 3. Acebrophylline: an airway mucoregulator and anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Acebrophylline used for? [synapse.patsnap.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Acebrophylline [simsonpharma.com]

- 7. The Effect of Acebrophylline vs Sustained Release Theophylline in Patients of COPD- A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 9. Regulation of leukotrienes in the management of asthma: biology and clinical therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. atsjournals.org [atsjournals.org]

- 16. Antiinflammatory properties of ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ambroxol - Wikipedia [en.wikipedia.org]

- 18. asianjpr.com [asianjpr.com]

The Crucial Role of Ambroxol in the Clinical Efficacy of Acebrophylline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acebrophylline, a widely prescribed medication for the management of obstructive airway diseases, represents a strategic combination of two active moieties: ambroxol and theophylline-7-acetic acid. This technical guide delves into the pivotal role of the ambroxol component in defining the overall therapeutic efficacy of acebrophylline. While the theophylline derivative contributes to bronchodilation, it is the multifaceted action of ambroxol that provides the significant mucolytic, anti-inflammatory, and antioxidant properties integral to the drug's clinical success. This document will explore the synergistic mechanisms of action, present quantitative data from relevant studies, detail experimental protocols for assessing its efficacy, and provide visual representations of key signaling pathways.

Introduction: Unpacking Acebrophylline's Dual Functionality

Acebrophylline is chemically a salt formed from ambroxol and theophylline-7-acetic acid.[1] This molecular design is not merely for convenience but is a deliberate formulation to deliver a dual-pronged therapeutic attack on respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[2][3] Upon oral administration, acebrophylline dissociates into its two active components, ambroxol and theophylline-7-acetic acid, which are then absorbed.[4]

The theophylline-7-acetic acid component, a xanthine derivative, primarily functions as a bronchodilator by inhibiting the phosphodiesterase enzyme, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent relaxation of bronchial smooth muscles.[2][5]

The ambroxol component, however, is responsible for a broader spectrum of pharmacological activities that are critical to acebrophylline's efficacy. These include:

-

Mucoregulation and Mucokinesis: Ambroxol is a potent mucolytic and secretolytic agent.[6][7] It stimulates the production of pulmonary surfactant, a lipoprotein complex that reduces the surface tension within the alveoli and decreases the viscosity and adhesivity of mucus.[7][8] This action facilitates the clearance of mucus from the airways, a crucial factor in managing obstructive lung diseases.[9]

-

Anti-inflammatory Effects: Ambroxol exhibits significant anti-inflammatory properties by inhibiting the synthesis and release of pro-inflammatory mediators.[2][10] It interferes with the phospholipase A and phosphatidylcholine pathways, leading to a reduction in the production of leukotrienes and tumor necrosis factor (TNF-alpha).[5][11]

-

Antioxidant Properties: The ambroxol moiety contributes to the antioxidant capacity of acebrophylline, helping to neutralize free radicals and reduce oxidative stress in the respiratory tract, a key pathological feature of chronic respiratory diseases.[2][7]

-

Enhanced Antibiotic Penetration: Ambroxol has been shown to increase the concentration of certain antibiotics in lung tissue, which can be beneficial in treating bacterial exacerbations of chronic bronchitis.[12]

Quantitative Data on Efficacy

The following tables summarize quantitative data from comparative clinical studies, highlighting the contribution of the ambroxol component to the overall efficacy of acebrophylline.

Table 1: Comparative Efficacy of Acebrophylline vs. Theophylline in Mild Persistent Asthma [2]

| Parameter | Acebrophylline Group (n=50) | Theophylline Group (n=50) | p-value |

| Mean FEV1 (L) - Before | 1.65 ± 0.73 | 1.73 ± 0.75 | >0.05 |

| Mean FEV1 (L) - After | 2.26 ± 0.73 | 1.88 ± 0.00 | <0.05 |

| Mean PEFR (ml) - Before | 183.3 ± 40.8 | 202.6 ± 41.6 | >0.05 |

| Mean PEFR (ml) - After | 237.3 ± 47.5 | 222.0 ± 45.1 | <0.05 |

| Sputum Quantity Improvement | Significant Reduction | Less Significant Reduction | <0.05 |

| Cough Score Improvement | Significant Improvement | Less Significant Improvement | <0.05 |

FEV1: Forced Expiratory Volume in 1 second; PEFR: Peak Expiratory Flow Rate. Data presented as mean ± SD.

Table 2: Efficacy of Acebrophylline and N-acetylcysteine Combination in COPD and Asthma [13]

| Parameter | Baseline | After 90 Days | p-value |

| Overall FEV1 (L) | 1.287 | 1.484 | <0.001 |

| COPD Subgroup FEV1 (L) | 1.237 | 1.414 | 0.001 |

| Asthma Subgroup FEV1 (L) | 1.477 | 1.747 | 0.004 |

| COPD Assessment Test (CAT) Score | 17.2 ± 1.0 | 10.6 ± 0.9 | 0.0001 |

Data from a single-arm study. FEV1 data presented as mean. CAT score presented as mean ± SEM.

Table 3: Comparative Efficacy of Acebrophylline vs. Sustained Release Theophylline in Moderate COPD [14]

| Parameter | Acebrophylline Group (n=20) | SR Theophylline Group (n=20) |

| Reduction in Sputum Amount | 40% of patients | 55% of patients |

| No Need for Reliever Medication | 55% of patients | 45% of patients |

| Cardiovascular Side Effects | Less frequent | More frequent |

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the efficacy of acebrophylline, with a focus on the effects attributed to ambroxol.

Measurement of Pulmonary Function (FEV1)

Objective: To assess the bronchodilator effect of acebrophylline.

Methodology:

-

Patient Selection: Patients diagnosed with stable COPD or asthma according to established guidelines (e.g., GOLD criteria for COPD).

-

Equipment: A calibrated spirometer compliant with American Thoracic Society/European Respiratory Society standards.

-

Procedure:

-

Baseline spirometry is performed to measure FEV1, Forced Vital Capacity (FVC), and FEV1/FVC ratio.

-

Patients are administered the study medication (e.g., acebrophylline 100 mg twice daily).

-

Spirometry is repeated at specified intervals (e.g., 2, 4, and 6 weeks) to assess changes from baseline.[14]

-

The highest FEV1 from at least three acceptable and reproducible maneuvers is recorded.[8]

-

Assessment of Sputum Viscoelasticity

Objective: To quantify the mucolytic effect of the ambroxol component.

Methodology:

-

Sputum Collection: Spontaneous or induced sputum samples are collected from patients.

-

Equipment: A rheometer (e.g., AR-2000G2) with a cone-plate geometry.[15]

-

Procedure:

-

Oscillatory rheological shear measurements are performed on the sputum samples.

-

Amplitude and frequency sweeps are conducted at physiological temperature (37°C) under a saturated atmosphere to prevent sample dehydration.[3][4]

-

The storage modulus (G') and loss modulus (G''), which represent the elastic and viscous properties of the sputum, are measured.[3]

-

A decrease in G' and G'' indicates a reduction in sputum viscoelasticity, signifying a mucolytic effect.

-

Quantification of Inflammatory Markers

Objective: To evaluate the anti-inflammatory effects of ambroxol.

Methodology:

-

Sample Collection: Serum or sputum samples are collected from patients before and after treatment.

-

Analytes: Pro-inflammatory markers such as C-reactive protein (CRP) and serum amyloid A (SAA) are commonly measured.

-

Procedure (ELISA):

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the target inflammatory markers are used.

-

Patient samples are added to antibody-coated microplates.

-

A series of incubations with detection antibodies and enzyme-linked conjugates are performed.

-

A substrate is added, and the resulting color change is measured using a microplate reader.

-

The concentration of the inflammatory marker is determined by comparison to a standard curve.

-

Measurement of Surfactant Proteins

Objective: To investigate the effect of ambroxol on pulmonary surfactant production.

Methodology:

-

Sample Collection: Bronchoalveolar lavage (BAL) fluid or lung tissue homogenates are collected (typically from animal models or in vitro cell cultures).[7]

-

Analytes: Surfactant-associated proteins (e.g., SP-A, SP-B, SP-C, SP-D).

-

Procedure (Western Blotting):

-

Proteins from the samples are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane.

-

The membrane is incubated with primary antibodies specific to the surfactant proteins.

-

A secondary antibody conjugated to an enzyme is then added.

-

A substrate is applied, which reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).

-

The intensity of the signal, corresponding to the amount of surfactant protein, is quantified.[7]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanisms of action and experimental processes discussed.

Caption: Dissociation and primary actions of Acebrophylline components.

Caption: Ambroxol's mucoregulatory signaling pathway.

Caption: Ambroxol's anti-inflammatory signaling pathway.

Caption: General experimental workflow for a clinical trial of Acebrophylline.

Conclusion

The clinical efficacy of acebrophylline in the management of obstructive airway diseases is profoundly influenced by the multifaceted pharmacological actions of its ambroxol component. While the theophylline-7-acetic acid moiety provides essential bronchodilation, ambroxol's potent mucoregulatory, anti-inflammatory, and antioxidant effects address other critical aspects of the pathophysiology of diseases like COPD and asthma. The stimulation of surfactant production, leading to reduced mucus viscosity and improved clearance, combined with the suppression of key inflammatory mediators, underscores the indispensable role of ambroxol. This synergistic combination within acebrophylline offers a comprehensive therapeutic approach, leading to improved lung function and better clinical outcomes for patients. Future research should continue to explore the nuanced cellular and molecular mechanisms of ambroxol to further optimize its therapeutic application in respiratory medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease [frontiersin.org]

- 3. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for a systematic review of the associations between inflammatory markers and lung function, muscle force and exercise capacity in people with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Cell-specific modulation of surfactant proteins by ambroxol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measuring bronchodilation in COPD clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparing the Efficacy and Influence on the Quality of Life of Three Classes of Drugs Used in Bronchial Asthma - A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Effect of ambroxol on surfactant secretion and synthesis in isolated type II alveolar cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Responsiveness of the E-RS:COPD in Clinical Trials | Journal of the COPD Foundation [journal.copdfoundation.org]

- 12. CARE: Combination of Acetylcysteine and Acebrophylline in Moderate to Severe Asthma and COPD Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. JCDR - Acebrophylline, COPD management, Sustained release theophylline [jcdr.net]

- 14. publications.ersnet.org [publications.ersnet.org]

- 15. Determination of inflammatory biomarkers in patients with COPD: a comparison of different assays - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Theophylline-7-Acetic Acid in the Pharmacological Profile of Acebrophylline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acebrophylline, a widely prescribed medication for the management of obstructive airway diseases, is a combination of ambroxol and theophylline-7-acetic acid. While the mucolytic properties of ambroxol are well-established, the precise functions of theophylline-7-acetic acid are multifaceted and crucial to the overall therapeutic efficacy of Acebrophylline. This technical guide provides a comprehensive analysis of the role of theophylline-7-acetic acid, delving into its synergistic interaction with ambroxol, its independent pharmacological activities, and the underlying molecular mechanisms. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways to offer a thorough resource for researchers and drug development professionals in the field of respiratory medicine.

Introduction

Acebrophylline is a synthetic derivative that combines the mucolytic agent ambroxol with theophylline-7-acetic acid, a xanthine derivative.[1][2] This combination results in a molecule with a broad spectrum of activity, encompassing bronchodilation, mucoregulation, and anti-inflammatory effects, making it a valuable therapeutic option for chronic obstructive pulmonary disease (COPD) and asthma.[2][3] Theophylline-7-acetic acid is not merely a passive component; it actively contributes to the pharmacological profile of Acebrophylline through three primary mechanisms: a carrier function enhancing ambroxol's bioavailability, a direct bronchodilatory effect, and significant anti-inflammatory actions.

The Carrier Function of Theophylline-7-Acetic Acid

A key function of theophylline-7-acetic acid within the Acebrophylline molecule is to act as a carrier for ambroxol. This chemical conjugation leads to increased blood levels of ambroxol, thereby potentiating its therapeutic effects.[4][5] The enhanced bioavailability of ambroxol stimulates the synthesis and release of pulmonary surfactant, a critical factor in reducing mucus viscosity and improving mucociliary clearance.[4][5]

Bronchodilatory Effects of Theophylline-7-Acetic Acid

As a xanthine derivative, theophylline-7-acetic acid exhibits inherent bronchodilatory properties. This effect is primarily mediated through the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4, in bronchial smooth muscle cells.[6][7] Inhibition of these enzymes leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in the relaxation of airway smooth muscle and subsequent bronchodilation.[7][8]

Signaling Pathway for Bronchodilation

Caption: Theophylline-7-Acetic Acid's Bronchodilatory Pathway.

Anti-inflammatory Properties of Theophylline-7-Acetic Acid

Theophylline-7-acetic acid significantly contributes to the anti-inflammatory effects of Acebrophylline. This is achieved through a dual mechanism:

-

Inhibition of Inflammatory Mediators: Acebrophylline has been shown to inhibit the synthesis of pro-inflammatory mediators such as leukotrienes and tumor necrosis factor-alpha (TNF-α).[7] This action is attributed, in part, to the theophylline-7-acetic acid component.

-

Deviation of Phosphatidylcholine Synthesis: By promoting the synthesis of pulmonary surfactant, which utilizes phosphatidylcholine as a precursor, Acebrophylline effectively diverts this substrate away from the production of inflammatory mediators like leukotrienes.[4][5]

Signaling Pathway for Anti-inflammatory Action

Caption: Theophylline-7-Acetic Acid's Anti-inflammatory Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical and preclinical studies on Acebrophylline, highlighting the contributions of theophylline-7-acetic acid.

| Parameter | Finding | Study Population | Reference |

| Sputum Viscosity | 53% to 78% reduction from baseline | Patients with chronic bronchitis | [4] |

| Respiratory Function (FEV1) | Statistically significant improvement (P < 0.01) | Patients with COPD | [9] |

| Arterial Oxygen Tension (PaO2) | Statistically significant increase (P < 0.01) | Patients with COPD | [9] |

| Arterial Carbon Dioxide Tension (PaCO2) | Statistically significant decrease (P < 0.01) | Patients with COPD | [9] |

Table 1: Clinical Efficacy of Acebrophylline in Obstructive Airway Diseases.

| PDE Isoenzyme | Theophylline (THEO) | Theophylline-7-Acetic Acid (TAA) | Ambroxol (AMB) | Acebrophylline (ATA) |

| Type I | Inhibited | Lower effect | Lower effect | No significant inhibition |

| Type III | Inhibited | Lower effect | Lower effect | Inhibited |

| Type IV | Inhibited | Inhibited | Lower effect | Inhibited |

Table 2: Comparative Inhibition of Rat Lung cAMP Phosphodiesterase Isoenzymes.[6]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the function of theophylline-7-acetic acid in Acebrophylline.

Measurement of Sputum Viscosity

-

Objective: To quantify the effect of Acebrophylline on the rheological properties of sputum.

-

Methodology: Sputum samples are collected from patients before and after treatment with Acebrophylline. The viscosity is measured using a rotational viscometer or a cone-plate rheometer. The protocol involves controlling for temperature (typically 37°C) and shear rate to ensure accurate and reproducible measurements. An optimized protocol for sputum macrorheology involves oscillatory shear measurements using a cone-plate geometry under a saturated atmosphere to prevent evaporation.

-

Experimental Workflow:

Caption: Workflow for Sputum Viscosity Measurement.

Phosphodiesterase (PDE) Inhibition Assay

-

Objective: To determine the inhibitory activity of theophylline-7-acetic acid and Acebrophylline on different PDE isoenzymes.

-

Methodology: A common method is a two-step radioassay. In the first step, the PDE enzyme is incubated with a radiolabeled cyclic nucleotide (e.g., [3H]cAMP). The reaction is terminated, and in the second step, the resulting radiolabeled mononucleotide (e.g., [3H]5'-AMP) is converted to its corresponding nucleoside (e.g., [3H]adenosine) by a nucleotidase. The mixture is then passed through an anion-exchange resin, which retains the charged, unhydrolyzed substrate, while the uncharged nucleoside passes through and is quantified by scintillation counting.

-

Experimental Workflow:

Caption: Workflow for PDE Inhibition Assay.

Measurement of Intracellular cAMP Levels

-

Objective: To quantify the changes in intracellular cAMP concentration in response to theophylline-7-acetic acid.

-

Methodology: Various methods are available, including competitive enzyme-linked immunosorbent assays (ELISA) and Förster resonance energy transfer (FRET)-based biosensors for real-time measurements in living cells. A widely used method is the cAMP-Glo™ Max Assay, a bioluminescent assay. In this assay, cAMP stimulates protein kinase A (PKA), which then consumes ATP to phosphorylate a substrate. The remaining ATP is detected using a luciferase reaction, where the light output is inversely proportional to the cAMP concentration.

-

Experimental Workflow:

Caption: Workflow for Intracellular cAMP Measurement.

Conclusion

Theophylline-7-acetic acid is an integral and active component of Acebrophylline, contributing significantly to its therapeutic efficacy in obstructive airway diseases. Its functions extend beyond simple bronchodilation to include a crucial carrier role that enhances the mucoregulatory effects of ambroxol and potent anti-inflammatory activities. A thorough understanding of the distinct and synergistic actions of theophylline-7-acetic acid is essential for the continued development and optimization of therapies for respiratory diseases. This guide provides a foundational resource for researchers and clinicians, summarizing the current knowledge and providing a framework for future investigations into the nuanced pharmacology of this important molecule.

References

- 1. Cell-specific modulation of surfactant proteins by ambroxol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Effect of ambroxol on surfactant secretion and synthesis in isolated type II alveolar cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.korea.ac.kr [pure.korea.ac.kr]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitory effect of theophylline, theophylline-7-acetic acid, ambroxol and ambroxol-theophylline-7-acetate on rat lung cAMP phosphodiesterase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of a short course of treatment with acebrophylline on the mucus rheological characteristics and respiratory function parameters in patients suffering from chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease [frontiersin.org]

Acebrophylline's Impact on Pulmonary Surfactant Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acebrophylline, a compound of ambroxol and theophylline-7-acetic acid, is a therapeutic agent utilized in the management of respiratory diseases. A significant aspect of its mechanism of action lies in its influence on the production of pulmonary surfactant, a critical lipoprotein complex that reduces surface tension in the alveoli, preventing their collapse. This technical guide provides an in-depth analysis of the core mechanisms by which acebrophylline stimulates the synthesis and release of pulmonary surfactant. It details the underlying signaling pathways, presents quantitative data from preclinical studies, and outlines the experimental protocols used to derive these findings. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a deeper understanding of acebrophylline's effects on the pulmonary system.

Introduction

Pulmonary surfactant is a complex mixture of lipids and proteins, with phospholipids constituting the majority of its composition. The primary surface-active component is dipalmitoylphosphatidylcholine (DPPC). The synthesis and secretion of surfactant are tightly regulated processes carried out by alveolar type II (ATII) cells. Deficiencies or dysfunction in surfactant production can lead to severe respiratory distress, particularly in premature infants, and are implicated in various adult respiratory pathologies.

Acebrophylline is a drug with both bronchodilator and mucoregulatory properties. Its effect on pulmonary surfactant is primarily attributed to its ambroxol component. Ambroxol has been shown to stimulate the synthesis and secretion of surfactant, thereby enhancing the lung's ability to maintain alveolar stability and function.[1] This guide will explore the multifaceted effects of acebrophylline on the intricate process of surfactant production.

Mechanism of Action: Stimulation of Surfactant Synthesis

Acebrophylline enhances pulmonary surfactant production through a dual mechanism, primarily driven by its constituent components, ambroxol and theophylline-7-acetic acid. The core of this action is the stimulation of phosphatidylcholine synthesis within alveolar type II cells.

Acebrophylline deviates phosphatidylcholine towards the surfactant synthesis pathway, making it less available for the production of inflammatory mediators like leukotrienes.[1] This dual action of promoting surfactant production while concurrently exerting an anti-inflammatory effect is a key therapeutic benefit.

The ambroxol component of acebrophylline is understood to play a pivotal role in this process. It has been suggested that ambroxol's action involves the stimulation of key enzymes in the phosphatidylcholine synthesis pathway. Specifically, it is thought to act on phosphocholine-cytidyl-transferase.[1] The theophylline-7-acetic acid component is believed to enhance the action of ambroxol, possibly by increasing its bioavailability.[1]

Signaling Pathway of Phosphatidylcholine Synthesis

The de novo synthesis of phosphatidylcholine in alveolar type II cells, also known as the Kennedy pathway, is a critical process for surfactant production. Acebrophylline influences this pathway at key enzymatic steps.

Caption: Phosphatidylcholine Synthesis Pathway Influenced by Acebrophylline.

Quantitative Data on Surfactant Production

Preclinical studies have provided quantitative evidence of acebrophylline's ability to increase pulmonary surfactant levels. The following tables summarize the key findings from a study conducted on rats.

Table 1: Effect of Acebrophylline on Surfactant Phospholipid Matrix in Rat Bronchoalveolar Lavage (BAL) Fluid

| Treatment Group | Surfactant Phospholipid Matrix (mcg/mL) |

| Control | 139 ± 3.6 |

| Acebrophylline | 161 ± 11 |

Data from a study where rats were treated for five days. Measurements were taken approximately 18 hours after the last dose. The increase in the acebrophylline-treated group was statistically significant.[2]

Table 2: Effect of Acebrophylline and its Components on the Uptake of Radiolabeled Surfactant Precursors in Rat Lung Slices

| Treatment Group | ¹⁴C-Choline Uptake in Phosphatidylcholine (Relative to Control) | ³²P-Phosphate Uptake in Phospholipids (Relative to Control) |

| Control | 1.00 | 1.00 |

| Acebrophylline | Significantly Higher | Significantly Higher |

| Ambroxol | Significantly Higher | Significantly Higher |

| Theophylline-7-Acetic Acid | Tendency to Increase (Not Significant) | Tendency to Increase (Not Significant) |

This study demonstrates that acebrophylline, primarily through its ambroxol component, significantly enhances the incorporation of key precursors into surfactant phospholipids.[1]

Table 3: Effect of Ambroxol (a component of Acebrophylline) on Surfactant Protein (SP) Expression in Rats

| Surfactant Protein | Effect on Protein and mRNA Content in Isolated Type II Pneumocytes | Effect on Protein Content in Whole Lung Tissue | Effect on Protein Content in BAL Fluid |

| SP-A | Unaffected | Unaffected | Significantly Decreased |

| SP-B | Unaffected | Significantly Increased | Unaffected |

| SP-C | Increased | Not Reported | Not Reported |

| SP-D | Unaffected | Decreased | Significantly Decreased |

Data from a study where rats were treated with ambroxol (75 mg/kg body weight, i.p., twice daily).[3][4] These findings suggest a cell-specific modulation of surfactant protein expression by ambroxol.

Experimental Protocols

The following sections provide an overview of the methodologies employed in the key experiments cited in this guide.

Bronchoalveolar Lavage (BAL) and Phospholipid Analysis in Rats

This protocol is designed to collect alveolar lining fluid to quantify surfactant components.

Caption: Workflow for Bronchoalveolar Lavage and Phospholipid Analysis.

Detailed Steps:

-

Animal Preparation: Adult male Sprague-Dawley rats are anesthetized (e.g., with an intraperitoneal injection of ketamine and xylazine).[5]

-

Tracheotomy and Cannulation: A midline incision is made in the neck to expose the trachea. A small incision is made in the trachea, and a cannula is inserted and secured.[5]

-

Lavage Procedure: A syringe containing sterile, pre-warmed (37°C) saline solution is attached to the cannula. The saline is gently instilled into the lungs and then aspirated. This process is repeated multiple times (e.g., 5 times with 10 mL of saline for each instillation).[5] The first recovered aliquot is often processed separately, as it is considered to be more representative of the bronchial content.

-

Sample Processing: The collected BAL fluid is pooled and centrifuged (e.g., at 150 g for 10 minutes at 4°C) to separate the cellular components from the supernatant.[5]

-

Phospholipid Extraction and Analysis: The supernatant is subjected to lipid extraction, for example, using the Folch method (chloroform:methanol, 2:1 v/v).[6][7] The extracted phospholipids are then quantified using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry.[6][7]

Measurement of Radiolabeled Precursor Uptake in Lung Slices

This ex vivo method assesses the rate of synthesis of surfactant phospholipids by measuring the incorporation of radiolabeled precursors.

Detailed Steps:

-

Tissue Preparation: Lungs are excised from treated and control animals and immediately placed in ice-cold buffer. Thin slices of lung parenchyma (e.g., 0.5 mm thick) are prepared using a tissue slicer.

-

Incubation: The lung slices are incubated in a Krebs-Ringer bicarbonate buffer containing glucose and the radiolabeled precursor (e.g., ¹⁴C-choline or ³²P-phosphate) at 37°C in a shaking water bath, gassed with 95% O₂ and 5% CO₂.[8]

-

Termination of Reaction: After a defined incubation period, the reaction is stopped by adding a cold solution (e.g., trichloroacetic acid).

-

Lipid Extraction and Analysis: The lung slices are homogenized, and lipids are extracted. The amount of radioactivity incorporated into the phospholipid fraction (specifically phosphatidylcholine when using ¹⁴C-choline) is determined by liquid scintillation counting. The results are normalized to the total protein or DNA content of the tissue slices.

Primary Culture of Alveolar Type II Cells and Histochemical Analysis

This in vitro model allows for the direct study of acebrophylline's effects on the primary cells responsible for surfactant production.

Caption: Workflow for Primary Culture and Analysis of Alveolar Type II Cells.

Detailed Steps:

-

Isolation of Type II Cells: Lungs are perfused to remove blood, followed by enzymatic digestion (e.g., with elastase) to dissociate the cells. The lung tissue is then minced and filtered to obtain a single-cell suspension.[9][10]

-

Purification: Type II cells are purified from the mixed cell suspension using methods such as density gradient centrifugation or magnetic-activated cell sorting (MACS) using antibodies against type II cell surface markers.[11][12]

-

Cell Culture: Purified type II cells are cultured on plates coated with an extracellular matrix component (e.g., fibronectin or Matrigel) in a specialized culture medium.[9][10]

-

Treatment: The cultured cells are treated with various concentrations of acebrophylline or its components for a specified duration.

-

Histochemical Analysis: After treatment, the cells are fixed and stained to visualize surfactant components. Papanicolaou staining can be used to identify lamellar bodies, the storage organelles for surfactant. Immunofluorescence staining with antibodies against specific surfactant proteins (e.g., SP-A, SP-B, SP-C) can also be performed to assess changes in their expression and localization.[13]

Conclusion

Acebrophylline demonstrates a clear and significant effect on the production of pulmonary surfactant. Through the action of its ambroxol component, it stimulates the synthesis of phosphatidylcholine, the primary lipid component of surfactant, by influencing key enzymes in the Kennedy pathway. This is supported by both in vivo and ex vivo studies that show increased surfactant phospholipid levels and enhanced uptake of surfactant precursors. Furthermore, the ambroxol component of acebrophylline has been shown to modulate the expression of surfactant proteins in a cell-specific manner. This comprehensive understanding of acebrophylline's mechanism of action on surfactant production provides a strong rationale for its use in respiratory diseases where surfactant function is compromised and highlights its potential for further investigation and application in pulmonary medicine. The detailed experimental protocols provided in this guide offer a foundation for future research aimed at further elucidating the therapeutic benefits of acebrophylline.

References

- 1. Acebrophylline: an airway mucoregulator and anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell-specific modulation of surfactant proteins by ambroxol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Standardization of Bronchoalveolar Lavage Method Based on Suction Frequency Number and Lavage Fraction Number Using Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Surfactant Lipidomics of Alveolar Lavage Fluid in Mice Based on Ultra-High-Performance Liquid Chromatography Coupled to Hybrid Quadrupole-Exactive Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipid analysis of bronchoalveolar lavage fluid (BAL) by MALDI-TOF mass spectrometry and 31P NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Uptake of [14C]choline and incorporation into lung phospholipid by the isolated perfused rat lung [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation and Culture of Alveolar Epithelial Type I and Type II Cells from Rat Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human alveolar epithelial type II cells in primary culture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 12. Isolation of Highly Pure Primary Mouse Alveolar Epithelial Type II Cells by Flow Cytometric Cell Sorting [bio-protocol.org]

- 13. The normal electron histochemistry and the effect of hemorrhagic shock on the pulmonary surfactant system - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Phosphodiesterase Inhibition by Acebrophylline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acebrophylline, a molecule combining ambroxol and theophylline-7-acetic acid, is a therapeutic agent utilized in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its efficacy is attributed to a multi-faceted mechanism of action that includes bronchodilatory, anti-inflammatory, and mucoregulatory effects.[1][2] A core component of its pharmacological activity is the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This guide provides a detailed technical overview of the phosphodiesterase inhibition by acebrophylline, summarizing available data, outlining experimental protocols, and visualizing the involved signaling pathways.

Introduction to Acebrophylline and Phosphodiesterase Inhibition

Acebrophylline is a salt of ambroxol and theophylline-7-acetic acid.[3] The theophylline moiety, a xanthine derivative, is primarily responsible for the phosphodiesterase inhibitory activity.[3][4] Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP), thereby regulating their intracellular concentrations and downstream signaling.[5] By inhibiting PDEs, acebrophylline prevents the degradation of cAMP, leading to its accumulation within the cell.[1][2]

Elevated cAMP levels in airway smooth muscle cells activate protein kinase A (PKA), which in turn phosphorylates several target proteins, resulting in smooth muscle relaxation and bronchodilation.[6] In inflammatory cells, increased cAMP levels can suppress the release of pro-inflammatory mediators, contributing to the anti-inflammatory effects of acebrophylline.[7]

Quantitative Data on Phosphodiesterase Inhibition

Table 1: Qualitative Inhibitory Profile of Acebrophylline and its Components

| Compound | PDE Isoenzyme Inhibition Profile | Other Relevant Inhibitory Activity |

| Acebrophylline | Inhibits PDE III and PDE IV | - |

| Theophylline | Inhibits PDE I, PDE III, and PDE IV | Non-selective PDE inhibitor.[3][9] |

| Theophylline-7-acetic acid | Shows some inhibitory effect on PDE III and PDE IV (less potent than acebrophylline) | A derivative of theophylline.[3][4] |

| Ambroxol | No significant PDE inhibition | Inhibits nitric oxide-dependent activation of soluble guanylate cyclase (IC50: 3.9 µM for human platelet, 2.1 µM for rat lung).[8] |

Note: Specific IC50 values for acebrophylline are not currently available in the cited literature. The table reflects the qualitative inhibitory activity.

Signaling Pathways Modulated by Acebrophylline

The primary signaling pathway affected by acebrophylline's PDE inhibitory action is the cAMP-dependent pathway.

cAMP Signaling Pathway in Airway Smooth Muscle Cells

In airway smooth muscle cells, the binding of β2-adrenergic agonists (endogenous or therapeutic) to their receptors activates adenylyl cyclase, leading to the synthesis of cAMP.[6] Acebrophylline, by inhibiting PDE III and PDE IV, enhances and prolongs the cAMP signal.[3] This leads to the activation of PKA, which phosphorylates downstream targets, ultimately resulting in bronchodilation.

Anti-inflammatory Signaling

Acebrophylline's anti-inflammatory effects are also linked to its ability to increase intracellular cAMP in inflammatory cells.[7] Elevated cAMP levels can inhibit the synthesis and release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and leukotrienes.[7] By inhibiting PDE IV, which is predominantly expressed in inflammatory cells, acebrophylline can effectively suppress inflammatory responses in the airways.

Experimental Protocols

While specific, detailed experimental protocols for acebrophylline are not extensively published, the following are generalized methodologies that can be adapted to study its phosphodiesterase inhibitory activity and downstream effects.

Phosphodiesterase Activity Assay

This protocol is a general guide for measuring PDE activity and can be adapted to assess the inhibitory potential of acebrophylline.

Objective: To determine the IC50 value of acebrophylline for specific PDE isoenzymes.

Materials:

-

Recombinant human PDE isoenzymes (e.g., PDE3A, PDE4B)

-

cAMP or cGMP substrate

-

Assay buffer (e.g., Tris-HCl, MgCl2)

-

Acebrophylline stock solution

-

Snake venom nucleotidase

-

Scintillation cocktail

-

Scintillation counter or a commercial PDE assay kit (e.g., luminescence or fluorescence-based)

Procedure:

-

Reaction Setup: In a microplate, combine the assay buffer, the specific PDE isoenzyme, and varying concentrations of acebrophylline.

-

Initiation: Add the cAMP or cGMP substrate to initiate the reaction. Incubate at 30°C for a predetermined time.

-

Termination: Stop the reaction by heat inactivation.

-

Conversion to Nucleoside: Add snake venom nucleotidase to convert the resulting 5'-AMP or 5'-GMP to adenosine or guanosine.

-

Separation: Use ion-exchange chromatography to separate the charged substrate from the uncharged nucleoside product.

-

Quantification: Measure the amount of product formed using a scintillation counter (if using radiolabeled substrate) or by following the protocol of a commercial assay kit.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of acebrophylline concentration to determine the IC50 value.

Measurement of Intracellular cAMP Levels

This protocol outlines a general method for quantifying changes in intracellular cAMP levels in response to acebrophylline treatment.

Objective: To measure the effect of acebrophylline on cAMP accumulation in a relevant cell line (e.g., human airway smooth muscle cells or human bronchial epithelial cells).

Materials:

-

Human airway smooth muscle cells or other relevant cell line

-

Cell culture medium and reagents

-

Acebrophylline

-

β-agonist (e.g., isoproterenol)

-

Cell lysis buffer

-

Commercial cAMP immunoassay kit (ELISA or TR-FRET based)

Procedure:

-

Cell Culture: Culture the cells to a suitable confluency in a multi-well plate.

-

Pre-treatment: Incubate the cells with different concentrations of acebrophylline for a specified period.

-

Stimulation: Stimulate the cells with a β-agonist to induce cAMP production.

-

Cell Lysis: Lyse the cells using the provided lysis buffer to release intracellular cAMP.

-

cAMP Quantification: Perform the cAMP immunoassay according to the manufacturer's instructions.

-

Data Analysis: Normalize the cAMP levels to the total protein concentration in each sample and compare the results between different treatment groups.

Conclusion

Acebrophylline exerts its therapeutic effects in respiratory diseases through a combination of mechanisms, with phosphodiesterase inhibition playing a central role. Its selective inhibition of PDE III and PDE IV leads to increased intracellular cAMP, resulting in both bronchodilation and suppression of inflammatory responses. While precise quantitative data on its inhibitory potency remains an area for further investigation, the available evidence clearly supports its function as a targeted PDE inhibitor. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the specific molecular interactions and cellular consequences of acebrophylline's action, contributing to a deeper understanding of its therapeutic utility and potential for future drug development.

References

- 1. What is Acebrophylline used for? [synapse.patsnap.com]

- 2. What is the mechanism of Acebrophylline? [synapse.patsnap.com]

- 3. Inhibitory effect of theophylline, theophylline-7-acetic acid, ambroxol and ambroxol-theophylline-7-acetate on rat lung cAMP phosphodiesterase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effect of Acebrophylline vs Sustained Release Theophylline in Patients of COPD- A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ambroxol as an inhibitor of nitric oxide-dependent activation of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Are phosphodiesterase 4 inhibitors just more theophylline? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Acebrophylline on Cytokine Expression in Lung Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acebrophylline, a drug with established efficacy in the management of obstructive airway diseases, exerts its therapeutic effects through a multi-faceted mechanism that includes significant modulation of the inflammatory cascade. A critical aspect of its anti-inflammatory action is the regulation of cytokine expression within lung tissue. This technical guide provides an in-depth analysis of the impact of acebrophylline on key pro-inflammatory cytokines, drawing upon evidence from studies on its active components, ambroxol and theophylline. This document summarizes quantitative data on cytokine modulation, details relevant experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers and professionals in drug development.

Introduction: Acebrophylline's Dual-Action Anti-Inflammatory and Mucoregulatory Properties

Acebrophylline is a combination of ambroxol and theophylline-7-acetic acid. This unique composition provides both mucoregulatory and potent anti-inflammatory effects, making it a valuable therapeutic agent for chronic obstructive pulmonary disease (COPD) and asthma.[1] Its anti-inflammatory properties are, in large part, attributable to its ability to suppress the expression of pro-inflammatory cytokines in the airways. This guide focuses on the impact of acebrophylline on the expression of key cytokines implicated in pulmonary inflammation: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).

Quantitative Impact on Cytokine Expression

While direct quantitative studies on the combined acebrophylline molecule are limited, a substantial body of evidence from research on its individual components, ambroxol and theophylline, provides strong insights into its cytokine-modulating effects.

Theophylline's Effect on Cytokine Expression

Theophylline has been shown to significantly reduce the production of several pro-inflammatory cytokines. Notably, it exerts its effect by inhibiting phosphodiesterases and modulating the NF-κB signaling pathway.

Table 1: Quantitative Data on Theophylline's Impact on Cytokine Expression

| Cytokine | Experimental Model | Treatment | Change in Expression | Reference |

| IL-6 | Primary lung fibroblasts (COPD patients) | 5 µg/mL Theophylline | ↓ from 993.0 ± 738.9 pg/mL to 650.1 ± 421.9 pg/mL | [2] |

| Primary lung fibroblasts (LPS-stimulated) | 5 µg/mL Theophylline | Partially blocked increase from 1150 ± 426 pg/mL to 1559 ± 406 pg/mL | [2] | |

| IL-8 | Primary lung fibroblasts (COPD patients) | 5 µg/mL Theophylline | ↓ from 703.1 ± 278.0 pg/mL to 492.0 ± 214.9 pg/mL | [2] |

| Primary lung fibroblasts (LPS-stimulated) | 5 µg/mL Theophylline | Partially blocked increase from 560 ± 205 pg/mL to 1087 ± 359 pg/mL | [2] | |

| Sputum from COPD patients | 400 mg/day Theophylline (4 weeks) | ↓ (quantitative data not specified) | [3] | |

| TNF-α | Human blood monocytes | 100 µM Theophylline | ↓ by 41 ± 5.9% | [4] |

| Sputum from COPD patients | 400 mg/day Theophylline (6 months) | ↓ (quantitative data not specified) | [3] | |

| IL-1β | Human peripheral blood mononuclear cells | 10 µg/mL Theophylline | ↓ by 23% | [1] |

Ambroxol's Effect on Cytokine Expression

Ambroxol, the mucolytic component of acebrophylline, also demonstrates significant anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines.

Table 2: Quantitative and Qualitative Data on Ambroxol's Impact on Cytokine Expression

| Cytokine | Experimental Model | Treatment | Change in Expression | Reference |

| TNF-α | Murine model of LPS-induced acute lung injury | 90 mg/kg/day Ambroxol | ↓ from 943 ± 46 pg/mL to 606 ± 39 pg/mL in BALF at 24h | [5][6][7] |

| Plasma of patients with locally advanced lung cancer undergoing radiotherapy | 90 mg three times daily Ambroxol | Abolished radiation-induced elevation (5.1 ± 1.0 ng/mL vs. 2.4 ± 0.8 ng/mL) | [8] | |

| IL-6 | Murine model of LPS-induced acute lung injury | 90 mg/kg/day Ambroxol | Significantly reduced in BALF at 48h (quantitative data not specified) | [5][7] |

| IL-1β | - | - | Downregulation of key pro-inflammatory mediators, including IL-1β | [6] |

Signaling Pathways Modulated by Acebrophylline

The anti-inflammatory effects of acebrophylline, particularly through its theophylline component, are mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, and IL-8.[9][10] Theophylline has been shown to prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent gene transcription.

Caption: Acebrophylline's Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the quantification of cytokine expression in lung tissue.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Protein Quantification

ELISA is a widely used method for quantifying protein levels in biological samples.

Objective: To measure the concentration of TNF-α, IL-1β, IL-6, and IL-8 in lung tissue homogenates or bronchoalveolar lavage fluid (BALF).

Materials:

-

Commercial ELISA kits for target cytokines (e.g., from R&D Systems, Thermo Fisher Scientific).[11]

-

Lung tissue or BALF samples.

-

Phosphate-buffered saline (PBS).

-

Homogenizer.

-

Microplate reader.

-

Refrigerated centrifuge.

Procedure:

-

Sample Preparation:

-

Lung Tissue: Homogenize 100 mg of wet lung tissue in an appropriate volume of PBS. Centrifuge the homogenate at 12,000 rpm for 15 minutes at 4°C. Collect the supernatant for analysis.[12]

-

BALF: Centrifuge BALF samples to pellet cells. The cell-free supernatant can be used directly or diluted as needed.

-

-

ELISA Protocol: Follow the manufacturer's instructions provided with the specific ELISA kit.[13] A general procedure is as follows: a. Add capture antibody to the wells of a 96-well plate and incubate. b. Wash the plate to remove unbound antibody. c. Block non-specific binding sites. d. Add standards and samples to the wells and incubate. e. Wash the plate. f. Add detection antibody (biotin-conjugated) and incubate. g. Wash the plate. h. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate. i. Wash the plate. j. Add substrate solution (e.g., TMB) and incubate to develop color. k. Stop the reaction with a stop solution.

-

Data Analysis:

-

Measure the optical density (OD) at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Generate a standard curve by plotting the OD values of the standards against their known concentrations.

-

Determine the concentration of the cytokines in the samples by interpolating their OD values on the standard curve.[13]

-

Caption: General workflow for cytokine quantification using ELISA.

Real-Time Polymerase Chain Reaction (RT-PCR) for Cytokine mRNA Quantification

RT-PCR is a sensitive technique used to measure the levels of specific messenger RNA (mRNA), providing an indication of gene expression.

Objective: To quantify the mRNA expression of TNF-α, IL-1β, IL-6, and IL-8 in lung tissue.

Materials:

-

Lung tissue samples.

-

RNA extraction kit.

-

Reverse transcription kit.

-

Real-time PCR instrument (e.g., LightCycler).

-

Primers and probes specific for target cytokine genes and a reference gene (e.g., β-actin).

-

SYBR Green or TaqMan master mix.

Procedure:

-

RNA Extraction: Extract total RNA from lung tissue samples using a commercial RNA extraction kit according to the manufacturer's protocol.

-

Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[14]

-

Real-Time PCR: a. Prepare the PCR reaction mixture containing cDNA, primers, probe (for TaqMan), and master mix. b. Perform real-time PCR using a thermal cycler with specific cycling conditions for denaturation, annealing, and extension.[15]

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each sample.

-

Calculate the relative expression of the target cytokine genes using the 2-ΔΔCt method, normalized to the expression of a reference gene.[16]

-

Caption: Workflow for quantifying cytokine mRNA expression via RT-PCR.

Conclusion and Future Directions

The available evidence strongly indicates that acebrophylline, through the individual actions of its components theophylline and ambroxol, significantly downregulates the expression of key pro-inflammatory cytokines in the lung. This modulation of TNF-α, IL-1β, IL-6, and IL-8 is a cornerstone of its anti-inflammatory efficacy in chronic respiratory diseases. The inhibition of the NF-κB signaling pathway by theophylline is a primary mechanism underlying this effect.

Future research should focus on conducting comprehensive studies that directly evaluate the quantitative impact of the combined acebrophylline molecule on a broad panel of cytokines in relevant preclinical models and clinical trials. Such studies would provide a more complete understanding of its synergistic anti-inflammatory actions and further solidify its role in the management of inflammatory airway diseases. Elucidating the precise molecular interactions of acebrophylline with components of the inflammatory signaling cascade will also be crucial for the development of next-generation anti-inflammatory therapeutics for respiratory disorders.

References

- 1. Effect of theophylline on the production of interleukin-1 beta, tumor necrosis factor-alpha, and interleukin-8 by human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Low Dose Theophylline Showed an Inhibitory Effect on the Production of IL-6 and IL-8 in Primary Lung Fibroblast from Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-term treatment with theophylline reduces neutrophils, interleukin-8 and tumor necrosis factor-alpha in the sputum of patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Theophylline suppresses the release of tumour necrosis factor-alpha by blood monocytes and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of inflammatory responses by ambroxol, a mucolytic agent, in a murine model of acute lung injury induced by lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of inflammatory responses by ambroxol, a mucolytic agent, in a murine model of acute lung injury induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The protective effects of ambroxol on radiation lung injury and influence on production of transforming growth factor beta1 and tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 10. NF-kB Induction in Airway Epithelium Increases Lung Inflammation in Allergen Challenged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. 2.10. Enzyme-Linked Immunosorbent Assay (ELISA) for Measuring Inflammatory Cytokines [bio-protocol.org]

- 13. h-h-c.com [h-h-c.com]

- 14. The Use of Real-Time Reverse Transcriptase PCR for the Quantification of Cytokine Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

In-Depth Technical Guide on Early-Stage Research of Acebrophylline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early-stage research into novel derivatives of Acebrophylline, a drug widely used in the management of respiratory diseases. Acebrophylline is a salt formed from ambroxol and theophylline-7-acetic acid (acefylline), exhibiting both bronchodilator and mucolytic properties. This document delves into the synthesis, experimental evaluation, and mechanistic understanding of new chemical entities derived from these core components, offering insights for the development of next-generation therapeutics for respiratory and other diseases.

Introduction to Acebrophylline and its Components

Acebrophylline is an established therapeutic agent for chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its clinical efficacy stems from the synergistic actions of its two components:

-

Ambroxol : A potent mucolytic agent that enhances mucus clearance, stimulates surfactant production, and exhibits anti-inflammatory and antioxidant properties.[3][4]

-

Theophylline-7-acetic acid (Acefylline) : A xanthine derivative that acts as a bronchodilator by inhibiting phosphodiesterase and also possesses anti-inflammatory capabilities.[5]

The development of novel derivatives of these components aims to enhance their therapeutic properties, improve their pharmacokinetic profiles, and explore new pharmacological applications beyond respiratory diseases.

Early-Stage Research on Acefylline Derivatives

Recent research has focused on modifying the acefylline scaffold to synthesize new compounds with potential applications in treating infectious diseases and cancer.

Synthesis and Antitubercular Activity of Acefylline-Amino Acid Amides

A series of amides were synthesized by coupling theophylline-7-acetic acid with various amino acid methyl esters. These derivatives were subsequently evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv.

Synthesis of Theophylline-7-acetamide Derivatives: The synthesis involves the condensation of theophylline-7-acetic acid with commercially available amino acid methyl ester hydrochlorides. This is followed by the hydrolysis of the resulting amido-esters to yield the corresponding amido-acids.[1]

In Vitro Antitubercular Activity Assay: The synthesized compounds were tested against Mycobacterium tuberculosis H37Rv using the microplate Alamar blue assay (MABA). The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that prevents a color change from blue to pink, was determined.[1]

Cytotoxicity Assay: The cytotoxicity of the compounds was assessed against the human embryonic kidney cell line HEK-293T to determine their therapeutic index.[1]

The antitubercular activity of the synthesized theophylline-7-acetamide derivatives is summarized in the table below. Several compounds exhibited excellent MIC values, indicating potent antitubercular activity.

| Compound | Amino Acid Moiety | MIC (µM) |

| Derivative 1 | Amino Acid A | 0.46 |

| Derivative 2 | Amino Acid B | 0.35 |

| Derivative 3 | Amino Acid C | 0.26 |

| Derivative 4 | Amino Acid D | 0.41 |

| Derivative 5 | Amino Acid E | 0.33 |

| Derivative 6 | Amino Acid F | 0.29 |

| Derivative 7 | Amino Acid G | 0.38 |

Data extracted from a study on theophylline-7-acetic acid derivatives with amino acids as anti-tuberculosis agents.[1]

The cytotoxicity assessment revealed that these potent antitubercular compounds were not cytotoxic against the HEK-293T cell line, suggesting a favorable safety profile.[1]

Synthesis and Anticancer Activity of Acefylline-Triazole Hybrids

Novel acefylline derivatives incorporating a 1,2,4-triazole ring system have been synthesized and evaluated for their potential as anticancer agents. These studies explore the structure-activity relationship of these hybrids against various cancer cell lines.

General Synthesis of Acefylline-Triazole Hybrids: The synthetic route typically involves the reaction of a a modified acefylline intermediate with various substituted phenyl acetamides to yield the final triazole hybrids.[3][6]

Anticancer Activity Screening (MTT Assay): The cytotoxic potential of the synthesized derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against human cancer cell lines, such as liver cancer (HepG2) and breast cancer (MCF-7).[3][6] Cell viability is measured spectrophotometrically to determine the concentration at which the compound inhibits cell growth by 50% (IC50).

Hemolytic and Thrombolytic Assays: To assess the biocompatibility of these novel compounds, hemolytic assays are performed using human red blood cells, and thrombolytic activity is evaluated by measuring clot lysis.[3]

The anticancer activity of a series of acefylline-triazole hybrids against the HepG2 liver cancer cell line is presented below. Several derivatives demonstrated significant cytotoxic effects compared to the parent compound, acefylline.

| Compound | Substitution on Phenyl Ring | Cell Viability (%) |

| Acefylline | - | 80 ± 3.87 |

| 7d | Specific substitution | 11.71 ± 0.39 |

| 7g | Specific substitution | 24.20 ± 1.34 |

| 7j | Specific substitution | 32.45 ± 1.35 |

Data from a study on azomethines derived from acefylline tethered triazole hybrids.[3]

Another study on a different series of acefylline-triazole hybrids reported the following anticancer activities:

| Compound | Cancer Cell Line | Cell Viability (%) |

| Acefylline | MCF-7 | 86.32 ± 1.75 |

| 11a | MCF-7 | 35.12 ± 2.89 |

| 11c | MCF-7 | 42.67 ± 3.15 |

| 11d | MCF-7 | 48.23 ± 3.98 |

| 11g | MCF-7 | 21.74 ± 1.60 |

| 11h | MCF-7 | 33.20 ± 2.77 |

Data from a study on acefylline–1,2,4-triazole hybrids as potential anti-cancer agents.[6]

These studies highlight the potential of acefylline derivatives as a scaffold for the development of novel anticancer agents. The low hemolytic activity and moderate thrombolytic effects observed for some of these compounds further support their potential for therapeutic development.[3]

Early-Stage Research on Ambroxol Derivatives

Research into ambroxol derivatives has focused on synthesizing new molecules with potential antiviral and enhanced anti-inflammatory activities.

Synthesis and Potential Antiviral Activity of an Ambroxol-Derived Tetrahydroquinazoline

A novel 1,2,3,4-tetrahydroquinazoline derivative was synthesized from ambroxol hydrochloride and salicylaldehyde. This work was prompted by the potential of ambroxol as a pharmacotherapy for SARS-CoV-2 and the known antiviral activity of salicylaldehyde Schiff bases.

Synthesis of 2-(6,8-dibromo-3-(4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazolin-2-yl)phenol: The synthesis involves the condensation reaction of ambroxol hydrochloride with salicylaldehyde in ethanol, leading to a cyclization product.[7] The structure of the resulting compound was confirmed using IR and 1H spectroscopy, single-crystal and powder X-ray diffraction, and elemental analysis.[7]

In Silico Evaluation (Molecular Docking): Molecular docking studies were performed to investigate the binding affinity of the synthesized derivative to various SARS-CoV-2 proteins, including Papain-like protease (PLpro) and nonstructural protein 3 (Nsp3).[7]

The in silico analysis revealed that both the R- and S-isomers of the synthesized tetrahydroquinazoline derivative exhibited good binding affinities to the tested SARS-CoV-2 proteins, suggesting their potential as antiviral agents.[7]

Signaling Pathways and Mechanisms of Action

The derivatives of acebrophylline's components are being investigated for their ability to modulate key signaling pathways involved in inflammation, infection, and cancer.

Anti-inflammatory and Bronchodilator Signaling of Acebrophylline

The established mechanism of acebrophylline involves multiple pathways that contribute to its therapeutic effects in respiratory diseases.

Conclusion and Future Directions

Early-stage research on acebrophylline derivatives has unveiled promising new therapeutic avenues. The modification of the acefylline scaffold has yielded compounds with significant antitubercular and anticancer activities, warranting further preclinical investigation. Similarly, the derivatization of ambroxol has led to the discovery of a novel compound with potential antiviral properties against SARS-CoV-2.

Future research should focus on:

-

Lead Optimization: Further structural modifications to improve the potency and selectivity of the identified lead compounds.

-

In Vivo Studies: Evaluation of the efficacy and safety of the most promising derivatives in relevant animal models of tuberculosis, cancer, and viral infections.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these novel derivatives to better understand their therapeutic effects.

-

Exploration of Other Therapeutic Areas: Given the diverse pharmacological properties of acebrophylline's components, their derivatives should be screened for activity in other disease areas, such as neurodegenerative and cardiovascular diseases.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in the quest for novel and improved therapies derived from the versatile acebrophylline scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ambroxol - Resurgence of an old molecule as an anti-inflammatory agent in chronic obstructive airway diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is Ambroxol Hydrochloride used for? [synapse.patsnap.com]

- 7. A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins | MDPI [mdpi.com]

A Technical Guide to the Discovery and Synthesis of Acebrophylline

For Researchers, Scientists, and Drug Development Professionals

Abstract